Methyl 2-[(4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
METHYL 2-(4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
The synthesis of METHYL 2-(4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the pyrimidine and benzothiophene intermediates, followed by their coupling through sulfonylation and amidation reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of methoxy and trifluoromethyl groups makes it susceptible to oxidation under specific conditions.
Reduction: Reduction reactions can target the sulfonyl and carbonyl groups, leading to the formation of different derivatives.
Substitution: The aromatic rings in the structure allow for electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
METHYL 2-(4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The sulfonyl and amido groups play a crucial role in binding to enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Compared to other similar compounds, METHYL 2-(4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
METHYL 2-(4-METHOXYPHENYL)PROPANOATE: Shares the methoxyphenyl group but lacks the pyrimidine and benzothiophene rings.
N-(4-CYANO-3-TRIFLUOROMETHYLPHENYL)METHYLACRYLAMIDE: Contains the trifluoromethyl group but differs in the overall structure and functional groups.
Properties
Molecular Formula |
C26H26F3N3O6S2 |
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Molecular Weight |
597.6 g/mol |
IUPAC Name |
methyl 2-[4-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C26H26F3N3O6S2/c1-37-18-10-5-3-8-15(18)17-14-20(26(27,28)29)31-25(30-17)40(35,36)13-7-12-21(33)32-23-22(24(34)38-2)16-9-4-6-11-19(16)39-23/h3,5,8,10,14H,4,6-7,9,11-13H2,1-2H3,(H,32,33) |
InChI Key |
WSCYBCITDYXJJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NC(=N2)S(=O)(=O)CCCC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
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